One common approach involves a multi-step synthesis starting from 4-chlorobenzonitrile. [] This method involves reacting 4-chlorobenzonitrile with crotyl chloride or bromide and zinc in an organic solvent, optionally with aluminium chloride. Subsequent hydrolysis and purification steps lead to the formation of 1-(4-chlorophenyl)-2-methyl-3-butene-1-one. This intermediate is then reacted with dibromomethane, zinc, and copper monochloride in an organic solvent with a catalyst or in an ultrasonic bath. Finally, the end product, 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile, is isolated using standard purification techniques.
Another synthesis approach utilizes a tandem aza-Wittig reaction. [] This method involves reacting ethyl 3-triphenylphosphoranylideneamino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate with 4-chlorophenyl isocyanate and diisobutylamine to produce the desired pyrrolidine derivative.
X-ray crystallography studies have revealed valuable insights into the bond lengths, bond angles, and spatial arrangement of atoms within the molecule. [, , , , , , , , , , ] These studies provide information on the conformation of the pyrrolidine ring, the orientation of substituents, and the nature of intermolecular interactions, such as hydrogen bonding.
DFT calculations complement experimental data by providing information on the electronic structure, frontier molecular orbitals, and other molecular properties. [, ] This information helps researchers understand the reactivity, stability, and potential interactions of the molecule with other molecules.
For antifouling activity, the compound is thought to interfere with the settlement and attachment of marine organisms on surfaces. [, , ] This interference could be due to the compound's toxicity to the organisms or its ability to alter the surface properties, making it less hospitable for attachment.
In neurological applications, 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile derivatives have been shown to act as allosteric modulators of cannabinoid receptors. [, ] These compounds bind to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids bind, thereby influencing receptor activity.
Antimicrobial Activity: Several studies have investigated the antimicrobial potential of 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile and its derivatives. These compounds have shown promising activity against a range of bacterial and fungal strains, including Gram-positive bacteria, Gram-negative bacteria, and multidrug-resistant strains like MRSA. [, , , ]
Antifouling Activity: This compound has demonstrated efficacy in preventing the accumulation of marine organisms on surfaces. This property is particularly useful in maritime applications, such as protecting ship hulls and underwater structures from biofouling. [, , ]
Neurological Activity: Research suggests that 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile derivatives can interact with the central nervous system, particularly with cannabinoid receptors. [, ] This interaction has implications for developing potential treatments for neurological disorders and obesity.
One key area of interest is exploring its potential as a lead compound for developing novel antimicrobial agents, particularly against drug-resistant strains. [, , , ] This research could involve synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Further investigation into its antifouling properties is warranted, particularly in developing environmentally friendly and effective antifouling coatings for maritime applications. [, , ] This research could focus on optimizing the compound's efficacy, reducing its environmental impact, and improving its durability.
The discovery of its interaction with cannabinoid receptors opens up exciting possibilities for developing novel therapeutics for neurological disorders and metabolic diseases like obesity. [, ] Future research could focus on elucidating the precise mechanism of action of these compounds at cannabinoid receptors and developing derivatives with improved efficacy and safety profiles.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: